molecular formula C7H6BrN3O3 B14610410 2-(Bromomethyl)-5-nitropyridine-3-carboxamide CAS No. 59290-79-8

2-(Bromomethyl)-5-nitropyridine-3-carboxamide

Cat. No.: B14610410
CAS No.: 59290-79-8
M. Wt: 260.04 g/mol
InChI Key: GMAVSCDHIALVPZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitropyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group, a nitro group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-nitropyridine-3-carboxamide typically involves the bromination of a suitable precursor. One common method involves the bromination of 5-nitropyridine-3-carboxamide using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.

    Reduction: The major product is 2-(Aminomethyl)-5-nitropyridine-3-carboxamide.

    Oxidation: Products include 2-(Formyl)-5-nitropyridine-3-carboxamide or 2-(Carboxy)-5-nitropyridine-3-carboxamide.

Scientific Research Applications

2-(Bromomethyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-nitropyridine-3-carboxamide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromomethyl-1,3-dioxolane
  • 2-Bromomethyl-anthraquinone
  • 2-Bromobenzyl bromide

Uniqueness

2-(Bromomethyl)-5-nitropyridine-3-carboxamide is unique due to the presence of both a bromomethyl and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .

Properties

CAS No.

59290-79-8

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

2-(bromomethyl)-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C7H6BrN3O3/c8-2-6-5(7(9)12)1-4(3-10-6)11(13)14/h1,3H,2H2,(H2,9,12)

InChI Key

GMAVSCDHIALVPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)CBr)[N+](=O)[O-]

Origin of Product

United States

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